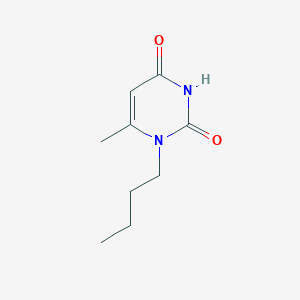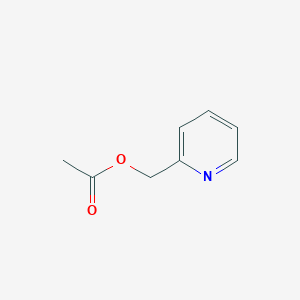
2-吡啶甲基乙酸酯
概述
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including structures similar to 2-pyridylmethyl acetate, often involves catalytic processes and coupling reactions. For example, palladium-catalyzed decarboxylative couplings of 2-(2-azaaryl)acetates with aryl halides and triflates have been discovered, which are potentially useful for the synthesis of functionalized pyridines and related compounds (R. Shang et al., 2010). Such methodologies can be adapted for synthesizing 2-pyridylmethyl acetate by selecting appropriate substrates and conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 2-pyridylmethyl acetate, such as (Cp*2Y)2(μ-η2:η2-OC(NC5H4)2), reveals complex interactions and bonding patterns. X-ray diffraction studies provide insights into the arrangement of atoms and the nature of bonding within these molecules, offering a detailed understanding of their structural characteristics (Berth-Jan Deelman et al., 1994).
科学研究应用
脱羧交叉偶联:与 2-吡啶甲基乙酸酯密切相关的 2-(2-氮杂芳基)乙酸酯已用于与芳基卤化物和三氟甲磺酸酯的钯催化脱羧交叉偶联。该反应对于合成功能化的吡啶、喹啉、吡嗪、苯并恶唑和苯并噻唑很有用 (Shang et al., 2010).
选择性烯丙基化:已经使用钌(II)-膦配合物实现了 2-吡啶芳烃与烯丙基乙酸酯的邻位选择性烯丙基化。这个过程涉及形成 σ-烯丙基和 π-烯丙基钌中间体以及 2-吡啶芳烃的邻位钌化 (Oi, Tanaka & Inoue, 2006).
电化学性质:已经研究了双金属双-2-吡啶亚甲基钯乙酸酯配合物的电化学性质,证明了它由于其强给电子能力而稳定双金属 Pd(III) 物种的潜力 (Yoshidomi et al., 2017).
镍(II) 配合物:对镍(II)/乙酸盐/二-2-吡啶基酮化学的系统探索导致了各种配合物的合成,证明了这些化合物在配位化学中的灵活性 (Efthymiou et al., 2006).
非法合成路线的区分:已经研究了用乙酸酐与苯乙酸和醋酸铅(II)区分苯基-2-丙酮的非法合成,显示了 2-吡啶甲基乙酸酯在法医学中的相关性 (Allen et al., 1992).
钯和铂金属化:已经观察到钯(II)和铂(II)在 1,3-二(2-吡啶基)苯的金属化中的不同行为,突出了这些金属在吡啶基配体存在下的不同化学反应性 (Cárdenas, Echavarren & Arellano, 1999).
铜(I) 配合物:已经研究了与吡啶甲基酰胺配体的铜(I)配合物的结构变化,证明了使用这些配体可以实现多种配位几何 (Yang, Powell & Houser, 2007).
安全和危害
属性
IUPAC Name |
pyridin-2-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZUMLVDCHSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143464 | |
| Record name | 2-Pyridinemethanol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridylmethyl acetate | |
CAS RN |
1007-49-4 | |
| Record name | 2-Pyridinemethanol, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridylmethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridylmethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinemethanol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

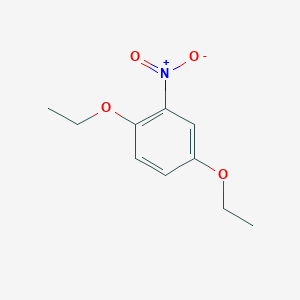
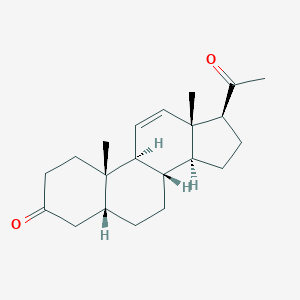
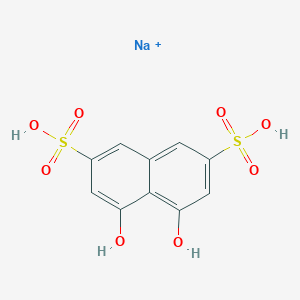
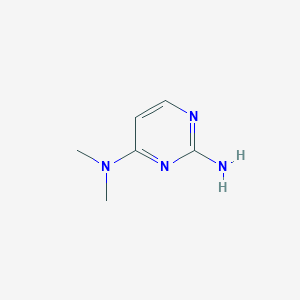
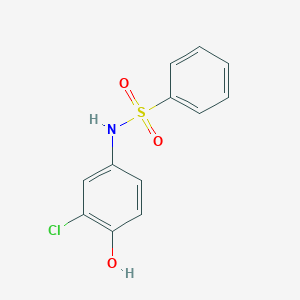
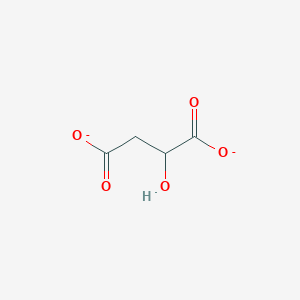
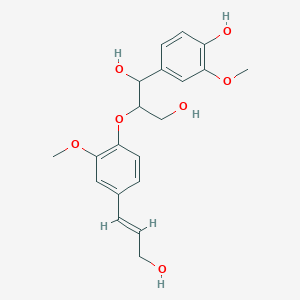
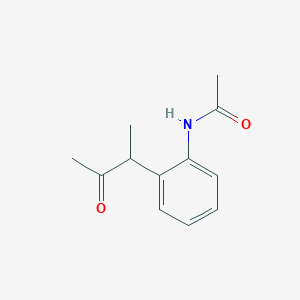
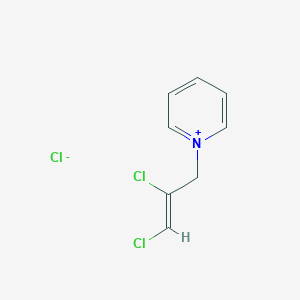
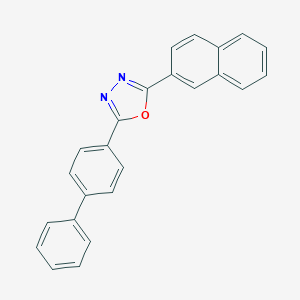
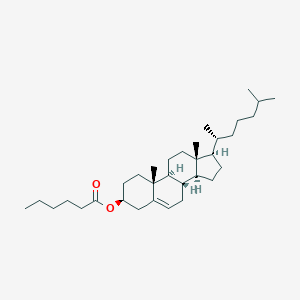
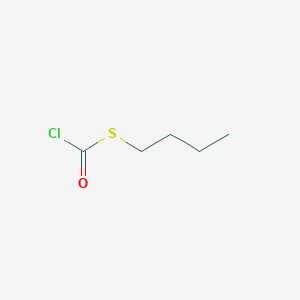
![5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B86782.png)
